Dabcyl-AGHDAHASET-Edans

SPase I FRET Staphylococcus epidermidis

Standard type I signal peptidase (SPase I) substrates often fail against Gram-positive orthologs due to sequence mismatch. This fluorogenic peptide solves specificity issues: • Validated AGHDAHASET cleavage sequence from S. epidermidis pre-SceD • EDANS/DABCYL FRET pair (Ex/Em 340/490 nm) with low biological background • ≥95% HPLC purity, lyophilized solid, MW 1494.6 Da • Suitable for HTS, kinetic characterization (KM determination), and inhibitor screening

Molecular Formula C66H83N19O20S
Molecular Weight 1494.5 g/mol
Cat. No. B12395230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-AGHDAHASET-Edans
Molecular FormulaC66H83N19O20S
Molecular Weight1494.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O
InChIInChI=1S/C66H83N19O20S/c1-34(74-60(96)38-13-15-39(16-14-38)83-84-40-17-19-43(20-18-40)85(5)6)57(93)71-30-53(88)77-48(25-41-28-67-32-72-41)64(100)80-50(27-55(91)92)63(99)76-35(2)58(94)79-49(26-42-29-68-33-73-42)62(98)75-36(3)59(95)81-51(31-86)65(101)78-47(21-22-54(89)90)61(97)82-56(37(4)87)66(102)70-24-23-69-46-11-7-10-45-44(46)9-8-12-52(45)106(103,104)105/h7-20,28-29,32-37,47-51,56,69,86-87H,21-27,30-31H2,1-6H3,(H,67,72)(H,68,73)(H,70,102)(H,71,93)(H,74,96)(H,75,98)(H,76,99)(H,77,88)(H,78,101)(H,79,94)(H,80,100)(H,81,95)(H,82,97)(H,89,90)(H,91,92)(H,103,104,105)/t34-,35-,36-,37+,47-,48-,49-,50-,51-,56-/m0/s1
InChIKeyUGDCNFHRPWMCTG-BKIUMFBWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabcyl-AGHDAHASET-Edans FRET Substrate for SPase I


Dabcyl-AGHDAHASET-Edans is a synthetic, internally quenched fluorogenic peptide substrate designed for the continuous assay of bacterial type I signal peptidase (SPase I) activity [1]. The molecule comprises a 10‑amino‑acid peptide core (AGHDAHASET) flanked by the fluorophore EDANS (5‑((2‑aminoethyl)amino)naphthalene‑1‑sulfonic acid) and the quencher Dabcyl (4‑(4‑dimethylaminophenylazo)benzoic acid), forming a classic FRET pair with optimal excitation/emission maxima at 340/490 nm . The core sequence is derived from the C‑terminal region of the Staphylococcus epidermidis pre‑SceD protein, a native preprotein substrate of S. epidermidis SPase I, thereby ensuring biological relevance for inhibitor screening and mechanistic studies .

SPase I fluorogenic FRET substrate
EDANS/DABCYL pair, 340/490 nm detection
Lyophilized high-purity format

Limitations of Generic FRET Substrates vs. Dabcyl-AGHDAHASET-Edans


Bacterial type I signal peptidases exhibit pronounced sequence specificity for their native substrates, and generic FRET peptides often lack the precise cleavage‑site architecture required for efficient turnover [1]. In the development of the Dabcyl-AGHDAHASET-Edans probe, an earlier, undescribed fluorogenic substrate was shown to be cleaved inefficiently by S. epidermidis Sip2 and Sip3 enzymes (data not shown) [2]. This empirical finding necessitated the de novo design of a substrate that faithfully recapitulates the authentic pre‑SceD signal peptide cleavage region. Substituting Dabcyl-AGHDAHASET-Edans with a commercially available “off‑the‑shelf” FRET peptide would therefore risk false‑negative results in inhibitor screening, mischaracterization of kinetic parameters, and irreproducible assay performance when working with S. epidermidis, S. aureus, or E. coli SPases I [3].

Enzyme specificity mismatch

Non-cognate peptide sequences may not be recognized by S. epidermidis SPase I, leading to false negatives.

FRET pair background differences

Alternative FRET pairs (e.g., Mca/Dnp) may introduce higher autofluorescence in biological samples, reducing assay sensitivity.

Peptide backbone dependency

Catalytic efficiency can shift significantly with peptide sequence; even same EDANS/DABCYL label does not guarantee comparable kinetics.

Dabcyl-AGHDAHASET-Edans Performance Benchmarks


EDANS/DABCYL vs. Mca/Dnp Signal in Biological Samples

Dabcyl-AGHDAHASET-Edans was explicitly designed to overcome the poor cleavage observed with a previously tested fluorogenic SPase I substrate. In the foundational study, the earlier substrate was not cleaved efficiently by either Sip2 or Sip3 (S. epidermidis SPase I isoforms), prompting the synthesis of the novel AGHDAHASET-based peptide [1]. Although numerical kinetic constants for the earlier substrate are not disclosed, the qualitative failure to support reliable continuous assays contrasts sharply with the successful deployment of Dabcyl-AGHDAHASET-Edans in both continuous fluorometric and 96‑well microtiter plate formats [2].

Signal-to-background ratio
Head-to-head
EDANS reported higher signal-to-background ratio than Mca in biological autofluorescence
Supports lysate-based assay sensitivity
Qualitative assessment; conditions may vary
SPase I FRET Staphylococcus epidermidis antimicrobial target validation

Validated SPase I Cleavage Site from S. epidermidis

The substrate employs the well‑characterized EDANS (donor) and Dabcyl (acceptor) FRET pair, which exhibits a strong overlap integral and minimal direct fluorescence when the peptide is intact . Upon SPase I cleavage at the Ala‑Ser (AS) bond, EDANS fluorescence increases dramatically, enabling real‑time kinetic monitoring with excitation at 340 nm and emission at 490 nm . While other FRET pairs (e.g., FITC/Dabcyl or MCA/DNP) can be used, the EDANS/Dabcyl combination is distinguished by its robust quenching efficiency (>90 % quenching in intact substrate) and compatibility with standard fluorescence plate readers, reducing the need for specialized instrumentation [1].

Cleavage site specificity
Cross-study comparable
Contains native pre-SceD sequence from S. epidermidis; vs. E. coli consensus substrate
Enables specific cleavage by target SPase I
Species-dependent recognition; confirm with your enzyme source
FRET EDANS Dabcyl fluorogenic peptide continuous assay

EDANS/DABCYL Kinetic Parameters

Mass spectrometric analysis confirmed that Dabcyl-AGHDAHASET-Edans is cleaved exclusively at the Ala‑Ser (AS) bond, which corresponds precisely to the physiological SPase I cleavage site in the native S. epidermidis pre‑SceD protein [1]. This fidelity ensures that the measured kinetic parameters (e.g., Km, Vmax) reflect authentic enzyme–substrate interactions rather than non‑specific hydrolysis. In contrast, generic FRET substrates lacking this defined cleavage site may undergo off‑target cleavage or exhibit altered kinetics that confound inhibitor potency calculations [2].

Kinetic benchmarks (3CLpro)
Cross-study comparable
KM = 23.8 ± 1.2 µM, kcat = 0.48 ± 0.3 s⁻¹, kcat/KM = 17,547 M⁻¹s⁻¹
Establishes dynamic range for EDANS/DABCYL assays
Values are for 3CLpro; SPase I kinetics may differ
SPase I cleavage site kinetic constants enzyme mechanism

Standard Plate Reader Compatibility

The utility of Dabcyl-AGHDAHASET-Edans for inhibitor evaluation was validated using the well‑characterized SPase I inhibitor arylomycin A2. In the original study, arylomycin A2 inhibited S. epidermidis SPase I activity in a dose‑dependent manner when monitored with this FRET substrate [1]. This direct demonstration of inhibition underscores the substrate's sensitivity and specificity for detecting even modest changes in enzyme activity induced by potential therapeutic leads. Many alternative SPase I substrates lack such rigorous validation with a known pharmacological standard [2].

Detection compatibility
Class-level
Ex/Em: 340/490 nm
Widely compatible with DAPI filter sets
Standard plate reader setup; confirm with your instrument
SPase I inhibitor arylomycin antimicrobial FRET assay

Adaptability to 96-Well Plate Format Enables Medium-Throughput Screening

The continuous fluorometric assay using Dabcyl-AGHDAHASET-Edans was successfully adapted to a 96‑well microtiter plate format without loss of signal linearity or reproducibility [1]. This miniaturization permits the simultaneous evaluation of up to 96 test compounds or enzyme conditions, significantly increasing throughput compared with cuvette‑based or low‑volume continuous assays that require specialized equipment. While other FRET substrates can be used in multi‑well plates, this specific adaptation for S. epidermidis SPase I is directly documented, eliminating the need for users to empirically optimize plate‑based protocols [2].

high-throughput screening 96-well plate continuous assay SPase I

Dabcyl-AGHDAHASET-Edans Applications


High-Throughput Screening for SPase I Inhibitors

Leveraging the validated 96‑well plate adaptation [1] and the robust EDANS/Dabcyl FRET signal, Dabcyl-AGHDAHASET-Edans is ideally suited for medium‑throughput screening of chemical libraries against S. epidermidis SPase I. The continuous assay format enables real‑time monitoring of inhibition, facilitating the rapid triage of hits and the determination of IC50 values without the need for secondary, orthogonal assays.

SPase I Kinetic Profiling

The precise cleavage at the Ala‑Ser bond and the substrate's native‑like sequence [2] make Dabcyl-AGHDAHASET-Edans the reagent of choice for determining accurate kinetic constants (Km, kcat, kcat/Km) for SPase I enzymes from S. epidermidis, S. aureus, and E. coli. These data are essential for understanding enzyme mechanism and for benchmarking the potency of rationally designed inhibitors.

SPase I Activity Assay in Biological Matrices

Because bacterial SPase I is an essential, druggable target [3], Dabcyl-AGHDAHASET-Edans serves as a critical tool for validating the on‑target activity of novel antibacterial compounds. The substrate's demonstrated inhibition by the known SPase I inhibitor arylomycin A2 [4] provides a benchmark for comparing the efficacy of new chemical entities, thereby supporting go/no‑go decisions in early‑stage antimicrobial programs.

Quality Control and Lot‑to‑Lot Consistency Testing of Recombinant SPase I

For laboratories producing or procuring recombinant SPase I enzymes, Dabcyl-AGHDAHASET-Edans offers a rapid, quantitative method for assessing enzyme activity and confirming functional integrity. The substrate's well‑defined spectral properties (340/490 nm) and high sensitivity allow for reproducible activity measurements across different enzyme lots, ensuring consistency in downstream biochemical assays.

Application
Selection Property
Validation Focus
HTS for SPase I inhibitors
Species-specific cleavage sequence
Hit identification in 96/384-well format
SPase I kinetic comparison
Native substrate kinetics
KM, kcat determination across species
Biological sample activity assay
Signal-to-background discrimination
Detection in bacterial lysates/culture supernatants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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